N-[2-(2-fluorophenyl)ethyl]cyclopentanamine
Overview
Description
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine is a useful research compound. Its molecular formula is C13H18FN and its molecular weight is 207.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Tracer for NR2B NMDA Receptors
A study developed a positron emission tomography (PET) ligand, designed for the NR2B binding site of the NMDA receptor. This research highlighted the role of the NMDA receptor in learning and memory, indicating the compound's potential in neurodegenerative disorder studies, such as Alzheimer's disease. Despite the high sigma-1 receptor binding that may limit its future application as a PET probe, the study suggests further investigation into the compound's utility as an NR2B PET ligand is warranted (Christiaans et al., 2014).
Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases
Another research focused on the synthesis and biological evaluation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. The compound showed significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Dopamine Transporter Affinity
Research into piperidine analogues of the compound demonstrated subnanomolar affinity for the dopamine transporter (DAT), with selectivity over other transporters. This study explored the role of the N-substituent on affinity and selectivity for DAT, contributing to understanding the compound's interaction with neurological pathways (Prisinzano et al., 2002).
Antifungal Activity
A series of derivatives were synthesized and evaluated for their antifungal activity against A. niger and F. oxyporum. This research provided insights into the structure-activity relationship, enhancing the understanding of the compound's fungitoxic action (Mishra et al., 2000).
Selective Inhibitors of the Dopamine Transporter
A study on N-benzylpiperidine analogues of the compound revealed high affinity for the dopamine transporter, offering insights into the structural requirements for binding to DAT. These findings could inform the development of therapeutics targeting dopamine-related disorders (Greiner et al., 2003).
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-1-5-11(13)9-10-15-12-6-2-3-7-12/h1,4-5,8,12,15H,2-3,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBHEWQBVWPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.